10-氯卡马西平

描述

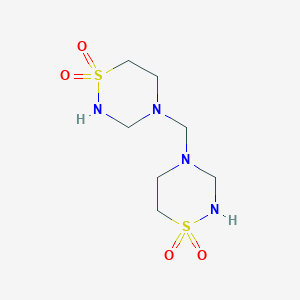

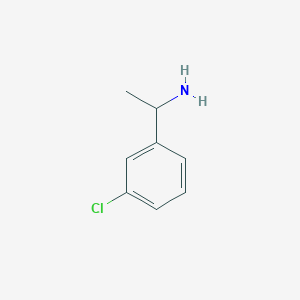

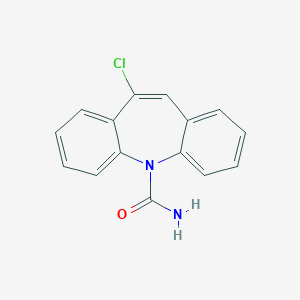

10-Chloro Carbamazepine is a derivative of the anticonvulsant drug carbamazepine (CBZ). Carbamazepine is widely used for the treatment of epilepsy and neuropathic pain. It functions by limiting the sustained repetitive firing of action potentials in neurons, which is a significant anticonvulsant action . The compound 10-Chloro Carbamazepine itself is not explicitly detailed in the provided papers, but it can be inferred to be a chlorinated transformation product of CBZ, which may occur during water treatment processes involving chlorination .

Synthesis Analysis

The synthesis of 10-Chloro Carbamazepine is not directly described in the provided papers. However, studies have shown that chlorination processes can lead to the formation of chlorinated derivatives of CBZ . For instance, during aqueous chlorination, CBZ can react with free chlorine to form various transformation products, including chlorinated alcohols and epoxides . These processes are influenced by factors such as pH, temperature, and the presence of other chemicals like free available chlorine (FAC) .

Molecular Structure Analysis

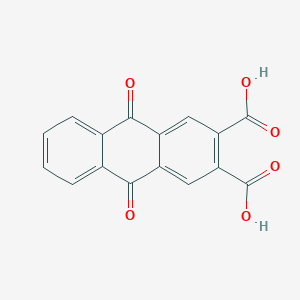

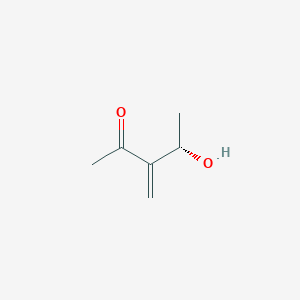

The molecular structure of 10-Chloro Carbamazepine would be similar to that of CBZ, with the addition of a chlorine atom. CBZ itself is a dibenzazepine compound with a tricyclic ring structure . The chlorination likely occurs at the 10 position of the central heterocyclic ring, as this is a susceptible site for electrophilic attack during chlorination reactions .

Chemical Reactions Analysis

The chemical reactions involving CBZ and its derivatives, including 10-Chloro Carbamazepine, often involve the 10,11-double bond and the aromatic ring, which are prone to attack by reactive species such as hydroxyl radicals and chlorine radicals . The transformation products from these reactions can include hydroxylated, chlorinated, and epoxide derivatives . The formation of these products can be complex and is influenced by the reaction conditions, such as the presence of UV light, chlorine dose, and pH .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 10-Chloro Carbamazepine are not provided, the properties of CBZ and its transformation products can give some insight. CBZ is known to be persistent in the environment and can be difficult to remove from aqueous solutions . The transformation products of CBZ, which would include chlorinated derivatives like 10-Chloro Carbamazepine, can vary in their toxicity and environmental persistence . The chlorination of CBZ can lead to products with higher cytotoxicity or genotoxicity, which may pose greater toxic risks .

科学研究应用

药理学中的分析方法

- SPE – HPLC 方法优化:Ribarska 等人 (2011) 的一项研究优化了一种用于测定卡马西平和其代谢物卡马西平-10,11-环氧化的血浆方法。该方法对于癫痫患者卡马西平治疗的治疗监测至关重要 (Ribarska 等人,2011)。

环境影响和生物降解

- 使用漆酶消除:Hata 等人 (2010) 探索了使用来自变色木腐菌的漆酶消除卡马西平,揭示了有效的降解和 10,11-二氢-10,11-环氧卡马西平等代谢物的形成 (Hata 等人,2010)。

- 在海洋环境中的监测:Martínez Bueno 等人 (2016) 的一项研究使用极性有机化学积分采样 (POCIS) 来监测海水中的卡马西平等药物残留,突出了环境问题 (Martínez Bueno 等人,2016)。

药代动力学建模

- 细胞色素 P450 相互作用:Fuhr 等人 (2021) 开发了一个模型,详细说明了卡马西平和细胞色素 P450 酶的相互作用,有助于理解药物-药物相互作用 (Fuhr 等人,2021)。

生物活化机制

- 谷胱甘肽和蛋白质加合物的形成:Bu 等人 (2005) 研究了卡马西平-10,11-环氧化物形成的谷胱甘肽和蛋白质加合物,提供了对卡马西平生物活化机制的见解 (Bu 等人,2005)。

毒理学和环境安全

- 转化产物的毒性:Han 等人 (2019) 研究了氯化过程中卡马西平转化产物的动力学和毒性,揭示了与环境持久性和降解产物相关的风险 (Han 等人,2019)。

废水处理分析

- 在废水中的转化:Kaiser 等人 (2014) 研究了废水处理中卡马西平的生物降解,识别了各种转化产物,并强调了从废水中去除药物化合物的挑战 (Kaiser 等人,2014)。

环境样品中的定量分析

- ELISA 在环境监测中的应用:Calisto 等人 (2011) 应用酶联免疫吸附测定 (ELISA) 来定量环境水样中的卡马西平,证明了其在监测药物污染物中的效用 (Calisto 等人,2011)。

生物修复研究

- 通过白腐真菌降解:Golan-Rozen 等人 (2015) 探索了平菇对卡马西平的降解,为持久性药物的生物修复技术提供了有价值的信息 (Golan-Rozen 等人,2015)。

安全和危害

For safety, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Carbamazepine is used to manage and treat epilepsy, trigeminal neuralgia, and acute manic and mixed episodes in bipolar I disorder . It is also used off-label for refractory schizophrenia . Other off-label uses of this drug include treating restless leg syndrome and decreasing agitation and aggression in patients with dementia . Another prominent off-label use of this drug is the treatment of neuropathic pain and fibromyalgia . In patients with moderate to severe alcohol withdrawal syndrome, carbamazepine has shown clinical efficacy in treatment . Carbamazepine is also used off-label for maintenance therapy for bipolar disorder .

属性

IUPAC Name |

5-chlorobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXOFJNTUXHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034472 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Chloro Carbamazepine | |

CAS RN |

59690-92-5 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)